REACTION_CXSMILES
|
[CH3:1][O:2][N:3]1[CH2:8][CH2:7][CH:6]([CH2:9][CH:10]=O)[CH2:5][CH2:4]1.[C-:12]#[N:13].[K+].[NH4+:15].[Cl-]>N.O>[NH2:15][CH:10]([CH2:9][CH:6]1[CH2:7][CH2:8][N:3]([O:2][CH3:1])[CH2:4][CH2:5]1)[C:12]#[N:13] |f:1.2,3.4|
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Name
|
(1-Methoxy-piperidin-4-yl)-acetaldehyde
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
CON1CCC(CC1)CC=O
|
Name
|
|
Quantity
|
910 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
795 mg
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC(C#N)CC1CCN(CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |